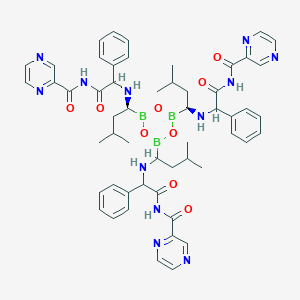
Deschloro Florfenicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deschloro Florfenicol is a derivative of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. Florfenicol is a fluorinated derivative of thiamphenicol and shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . This compound, as the name suggests, lacks the chlorine atom present in Florfenicol, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
The synthesis of Deschloro Florfenicol involves the dechlorination of Florfenicol. This can be achieved through various chemical reactions, including the use of sulfidized nanoscale zero-valent iron (S-nZVI) which facilitates the dechlorination process . The industrial production methods for this compound are not extensively documented, but they likely involve similar dechlorination techniques used in laboratory settings.
Analyse Chemischer Reaktionen
Deschloro Florfenicol undergoes several types of chemical reactions, including:
Dechlorination: The removal of chlorine atoms from Florfenicol to produce this compound.
Defluorination: The removal of fluorine atoms, which can be facilitated by S-nZVI.
Hydrolysis: The reaction with water to form hydrolyzed products.
Common reagents and conditions used in these reactions include sulfidized nanoscale zero-valent iron and specific reaction conditions such as ambient temperature and pressure . The major products formed from these reactions include hydrolyzed derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Deschloro Florfenicol has several scientific research applications, including:
Environmental Remediation: Used in the dechlorination and defluorination of contaminated groundwater.
Veterinary Medicine:
Chemical Research: Studied for its unique chemical properties and reactions, particularly in the context of dehalogenation.
Wirkmechanismus
The mechanism of action of Deschloro Florfenicol involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of Florfenicol, which binds to the 50S ribosomal subunit and prevents the formation of peptide bonds . The molecular targets and pathways involved include the bacterial ribosomal RNA and associated proteins.
Vergleich Mit ähnlichen Verbindungen
Deschloro Florfenicol can be compared with other similar compounds such as:
Florfenicol: Contains both chlorine and fluorine atoms, making it more resistant to degradation.
Thiamphenicol: A non-fluorinated derivative with a similar mechanism of action.
Chloramphenicol: Another related compound with a similar antibacterial profile.
This compound is unique in its lack of chlorine, which can influence its chemical reactivity and environmental impact.
Eigenschaften
IUPAC Name |
2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)/t10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDULJZLGMYDR-ZYHUDNBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B601034.png)








![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)




